Bis-aminooxy-PEG7

oxime ligation bioconjugation protein PEGylation

Bis-aminooxy-PEG7 delivers PROTAC linker precision: a ~30-32 Å PEG7 spacer optimizes ternary complex formation, avoiding steric hindrance of shorter PEG3 linkers and excessive flexibility of PEG10+ variants. Aminooxy termini enable chemoselective oxime ligation with aldehydes/ketones under mild neutral pH (6.5-7.5), forming hydrolytically stable, reduction-free bonds superior to hydrazone/imine alternatives. Validated for site-specific protein PEGylation, ADC construction, and glycoprotein crosslinking. Substitution without empirical validation risks experimental failure.

Molecular Formula C16H36N2O9
Molecular Weight 400.47 g/mol
Cat. No. B606156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-aminooxy-PEG7
SynonymsBis-aminooxy-PEG7
Molecular FormulaC16H36N2O9
Molecular Weight400.47 g/mol
Structural Identifiers
InChIInChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2
InChIKeyHKMKUVSBEGNABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-aminooxy-PEG7 (1383980-52-6) Technical Specifications and Molecular Baseline for Bioconjugation


Bis-aminooxy-PEG7 (CAS 1383980-52-6) is a homobifunctional polyethylene glycol (PEG) derivative with the molecular formula C16H36N2O9 and a molecular weight of 400.47 g/mol [1]. The compound consists of a heptaethylene glycol spacer terminated at both ends with aminooxy (-ONH2) functional groups . The IUPAC name is O,O'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(hydroxylamine), and the compound typically exists as a solid or viscous liquid at room temperature with solubility in water, DMSO, and DMF [1]. Its LogP value is approximately -2.6, indicating high hydrophilicity [1]. The aminooxy groups enable chemoselective oxime ligation with aldehyde or ketone moieties under mild aqueous conditions .

Why Bis-aminooxy-PEG7 Cannot Be Directly Substituted by Other PEG-Linker Variants


Substituting Bis-aminooxy-PEG7 with other PEG-based linkers is scientifically invalid due to three interdependent factors. First, the PEG spacer length (n=7 ethylene glycol units, ~30-32 Å extended length) directly governs the spatial separation between conjugated moieties—shorter variants (PEG3, ~13-15 Å) may induce steric hindrance and reduce PROTAC ternary complex formation efficiency, while longer variants (PEG10+) may introduce excessive conformational flexibility that reduces degradation efficacy [1]. Second, the aminooxy functional group forms oxime bonds that are substantially more hydrolytically stable than hydrazone or imine linkages formed by alternative functionalities . Third, aminooxy groups react with carbonyls most efficiently under amine-free, neutral conditions (pH 6.5-7.5), whereas hydrazide and amine-based conjugations typically require acidic conditions or subsequent reduction steps to achieve stable linkages . These interdependent parameters—spacer length, linkage chemistry, and reaction conditions—mean that substitution without empirical validation risks experimental failure.

Bis-aminooxy-PEG7 Quantitative Differentiation Evidence for Scientific Selection


Oxime Ligation Rate Acceleration via Catalysis: 120-Fold vs. Uncatalyzed, 19-Fold vs. Aniline

In a model oxime ligation system using aminooxy-functionalized PEG (the same functional class as Bis-aminooxy-PEG7) at pH 7, catalysis with p-phenylenediamine (10 mM) produced a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction, and a 19-fold faster rate compared to the equivalent aniline-catalyzed reaction [1]. This class-level inference demonstrates that aminooxy-PEG conjugations can achieve substantially accelerated kinetics under neutral pH conditions when an appropriate nucleophilic catalyst is employed.

oxime ligation bioconjugation protein PEGylation

Oxime Bond Hydrolytic Stability Superiority Over Hydrazone and Imine Linkages

The oxime bond formed by aminooxy-functionalized PEG linkers (including Bis-aminooxy-PEG7) with aldehydes demonstrates substantially greater hydrolytic stability compared to hydrazone and imine bonds . In most conjugation applications, oxime bonds can be used directly without reduction, whereas hydrazone and imine bonds typically require subsequent reduction with sodium cyanoborohydride or similar agents to form stable C-N linkages . This stability advantage translates to longer conjugate shelf-life and reduced linker dissociation under physiological conditions.

oxime bond hydrazone imine bioconjugate stability

PEG7 Spacer Length Differentiation: Optimal Balance Between Flexibility and Steric Accessibility

Bis-aminooxy-PEG7 (MW 400.47) occupies a distinct position in the PEG-linker length series between Bis-aminooxy-PEG3 (MW 224.26) and longer variants such as Bis-aminooxy-PEG10 . The PEG7 spacer provides an extended chain length of approximately 30-32 Å, which is empirically distinguished from PEG3 (~13-15 Å) and PEG10+ linkers. In PROTAC applications, linker length directly influences ternary complex formation efficiency and subsequent target protein degradation [1]. Shorter PEG3 linkers may restrict conformational freedom and reduce degradation efficiency due to steric constraints, while excessively long linkers can introduce the 'hook effect' where binary complexes form preferentially over productive ternary complexes [1].

PEG spacer PROTAC linker ternary complex

Aminooxy Reaction Efficiency at Neutral pH Compared to Alternative Conjugation Chemistries

Aminooxy groups react with carbonyls (aldehydes and ketones) most efficiently under amine-free, neutral pH conditions (pH 6.5-7.5) . In contrast, alternative widely used conjugation chemistries have distinct pH constraints: NHS ester-amine reactions are optimal at pH 7.2-8.5 but compete with amine hydrolysis above pH 8; maleimide-thiol reactions require pH 6.5-7.5 but maleimide undergoes ring-opening hydrolysis at higher pH; hydrazide-carbonyl reactions typically proceed optimally at pH 4-5 [1]. The aminooxy-carbonyl reaction therefore offers a unique window for conjugations where acidic conditions would denature or precipitate the target biomolecule, and where amine-containing buffers would interfere with NHS ester chemistry.

aminooxy NHS ester maleimide pH compatibility

Bis-aminooxy-PEG7 Validated Application Scenarios for Research and Industrial Use


PROTAC Linker for Targeted Protein Degradation

Bis-aminooxy-PEG7 is employed as a PEG-based linker in the synthesis of PROteolysis-TArgeting Chimeras (PROTACs), where it connects an E3 ubiquitin ligase ligand to a target protein ligand . The PEG7 spacer length (~30-32 Å) provides sufficient spatial separation to facilitate ternary complex formation (E3 ligase-PROTAC-target protein) while maintaining adequate conformational constraints to avoid non-productive binary complex formation [1]. The aminooxy functional groups enable covalent attachment to aldehyde- or ketone-modified ligand precursors via oxime bond formation [2].

Homobifunctional Crosslinking for Protein-Protein Conjugation

Bis-aminooxy-PEG7 functions as a homobifunctional crosslinker for conjugating two aldehyde-containing biomolecules, such as periodate-oxidized glycoproteins or aldehyde-modified peptides . The oxime bond formed is sufficiently stable that no reduction step is required in most applications, streamlining the workflow and eliminating exposure of sensitive proteins to reducing agents like sodium cyanoborohydride . The hydrophilic PEG7 spacer confers aqueous solubility to the resulting conjugates and reduces immunogenicity compared to alkyl-chain crosslinkers [1].

PEGylation of Therapeutic Proteins for Improved Pharmacokinetics

Bis-aminooxy-PEG7 can be used for site-specific PEGylation of therapeutic proteins bearing aldehyde groups, which can be introduced via periodate oxidation of N-terminal serine/threonine residues or sialic acid moieties . The aminooxy groups react chemoselectively with these aldehydes under neutral pH conditions (pH 6.5-7.5) to form stable oxime linkages, preserving protein structure and activity during conjugation [1]. When combined with nucleophilic catalysts such as p-phenylenediamine, the conjugation rate can be accelerated up to 120-fold compared to uncatalyzed reactions, enabling efficient PEGylation at low reagent concentrations [2].

Site-Specific Antibody-Drug Conjugate (ADC) Linker Component

Bis-aminooxy-PEG7 serves as a linker component in the construction of site-specific antibody-drug conjugates where aldehyde tags are introduced into the antibody structure via enzymatic modification or genetic incorporation of formylglycine residues . The aminooxy functionality enables chemoselective conjugation to the aldehyde tag under mild aqueous conditions (pH 6.5-7.5) that maintain antibody integrity, while the PEG7 spacer provides hydrophilicity to reduce aggregate formation—a common challenge in ADC development [1].

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